



Application Notes & Protocols: Quantitative Measurement of Nucleotide Flexibility with 1M7

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Compound of Interest

Compound Name: 1-Methyl-7-nitroisatoic anhydride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative measurement of nucleotide flexibility in RNA using the chemical probe **1-methyl-7-nitroisatoic anhydride** (1M7). This method, a cornerstone of Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) and its high-throughput variant SHAPE-MaP, offers single-nucleotide resolution insights into RNA structure, which is crucial for understanding RNA function and for the development of RNA-targeted therapeutics.[1]

Introduction to 1M7 and SHAPE Chemistry

1M7 is an electrophilic reagent that rapidly and selectively acylates the 2'-hydroxyl group of ribonucleotides in a manner dependent on their local structural flexibility.[2][3][4] In essence, nucleotides in flexible or single-stranded regions of an RNA molecule are more susceptible to modification by 1M7, while those constrained in base pairs or complex tertiary structures are less reactive.[3][5][6][7][8] This differential reactivity provides a quantitative measure of the conformational dynamics of each nucleotide within an RNA molecule.

The sites of 1M7 adduction are typically detected by reverse transcription. The bulky adduct on the 2'-hydroxyl group causes the reverse transcriptase to stall and dissociate, generating a pool of cDNA fragments truncated one nucleotide prior to the modification site.[5][9] By quantifying the abundance of these truncated products, a reactivity profile for the entire RNA molecule can be generated. In the SHAPE-MaP (mutational profiling) method, reverse transcriptase can



misincorporate a nucleotide opposite the 1M7 adduct, leading to mutations in the resulting cDNA that can be quantified by next-generation sequencing.[1][10][11]

Key Advantages of 1M7

- Rapid Reactivity: 1M7 has a short reaction half-life, allowing for time-resolved "snapshots" of RNA structure in as little as 70 seconds.[1][4]
- Low Nucleotide Bias: It reacts with all four ribonucleotides with similar efficiency, providing a
 more uniform and less biased structural profile compared to some other SHAPE reagents.
 [10][11]
- General Applicability: 1M7 is effective for a wide range of in vitro RNA structure probing experiments.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters and comparisons relevant to the use of 1M7 in RNA structure probing.

Table 1: Physicochemical Properties and Recommended Concentrations of 1M7

Property	Value	Reference(s)
Molecular Weight	222.15 g/mol	[1]
Solubility	Soluble to 100 mM in DMSO	[1]
Storage Conditions	Store at -20°C	[1]
Typical Stock Concentration	100 mM in anhydrous DMSO	[6]
Typical Final Concentration (in vitro)	10 mM - 100 mM	[2][6][9]

Table 2: Comparison of Common SHAPE Reagents



Reagent	Half-life	Nucleotide Bias	Recommended Use	Reference(s)
1M7	Short	Low	General purpose, especially for cell-free experiments.	[10][11]
1M6	-	Low	General purpose, similar to 1M7.	[10][11]
NMIA	Longer than 1M7	Low	General use when 1M7/1M6 are unavailable; requires longer reaction times.	[10][11]
NAI	Long	High (A > G/C)	In-cell experiments where other reagents show low reactivity.	[9][10]
5NIA	-	Moderate	In-cell probing (requires data rescaling).	[10][11]

Experimental Protocols

Protocol 1: In Vitro RNA Modification with 1M7

This protocol describes the fundamental steps for modifying in vitro transcribed or purified RNA with 1M7.

Materials:

- Purified RNA
- 1M7 powder



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Folding Buffer (e.g., 333 mM HEPES pH 8.0, 20 mM MgCl₂, 333 mM NaCl)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Nuclease-free water

Procedure:

- RNA Preparation and Folding:
 - Dilute the RNA stock to the desired concentration (e.g., 1 μM) in 0.5X TE buffer.
 - To ensure proper folding, heat the RNA solution to 95°C for 1 minute and then immediately place it on ice for 5 minutes.[6]
 - Add folding buffer to the RNA solution and incubate at 37°C for 5-30 minutes to allow the RNA to reach its conformational equilibrium.[2][6][9]
- 1M7 Reagent Preparation:
 - Prepare a 10-fold concentrated stock solution of 1M7 in anhydrous DMSO (e.g., 100 mM for a final concentration of 10 mM).[2][6] This should be done immediately before use due to the reagent's reactivity.
- Modification Reaction:
 - Set up two reactions: a modification reaction (+) and a no-reagent control (-).
 - To the (+) reaction, add 1/10th volume of the 1M7/DMSO solution to the folded RNA. Mix immediately.
 - To the (-) reaction, add an equal volume of pure DMSO.[2]
 - Incubate the reactions at 37°C for a specific time, typically around 70 seconds for 1M7.[6]
- Reaction Quenching and RNA Purification:



- Immediately after incubation, place the reaction tubes on ice to stop the reaction.[2]
- Purify the modified RNA from the reaction mixture using standard methods such as ethanol precipitation or a suitable RNA cleanup kit.
- Resuspend the purified RNA pellet in a small volume of TE buffer or nuclease-free water.
 [2]

Protocol 2: Analysis of 1M7 Modification by Primer Extension

This protocol outlines the detection of 1M7 adducts using fluorescently labeled primers and capillary electrophoresis.

Materials:

- 1M7-modified and control RNA
- · Fluorescently labeled reverse transcription primer
- · Reverse transcriptase and buffer
- dNTPs
- Dideoxynucleotide sequencing ladders (ddNTPs)
- Capillary electrophoresis system

Procedure:

- Primer Annealing:
 - Combine the modified or control RNA with the fluorescently labeled primer in a reaction tube.
 - Heat to 65°C for 5 minutes, then cool to 35°C over 5-10 minutes to allow the primer to anneal.



• Reverse Transcription:

- Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase.
- Add the master mix to the annealed RNA-primer solution.
- Incubate at the optimal temperature for the reverse transcriptase (e.g., 42-55°C) for 30-60 minutes.
- Set up parallel sequencing reactions using the same primer and unmodified RNA template with the addition of one ddNTP in each reaction to serve as a sequence ladder.

Product Analysis:

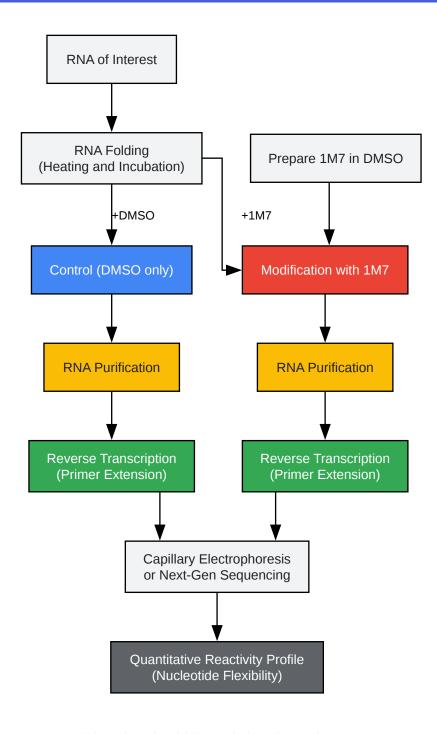
- Terminate the reverse transcription reaction and purify the resulting cDNA products.
- Analyze the cDNA products from the (+), (-), and sequencing reactions by capillary electrophoresis.[3]
- The output will be an electropherogram showing fluorescent peaks corresponding to cDNA fragments of different lengths.

Data Analysis:

- Process the raw electropherogram data to align the (+) and (-) traces and quantify the peak areas.
- Calculate the SHAPE reactivity for each nucleotide by subtracting the background signal from the control (-) lane from the signal in the modification (+) lane.
- Normalize the reactivity values to account for variations in signal intensity. The resulting
 SHAPE profile provides a quantitative measure of nucleotide flexibility.[3][5]

Visualizations

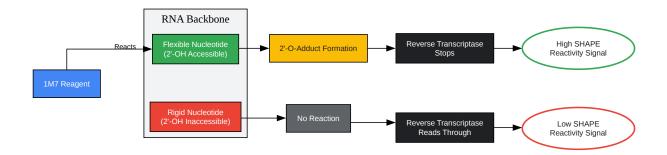




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Caption: Experimental workflow for SHAPE using 1M7.





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Caption: Mechanism of 1M7 action and detection.

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